molecular formula C17H14FN3O3S B2720182 2-((4-fluorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 896349-17-0

2-((4-fluorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2720182
CAS No.: 896349-17-0
M. Wt: 359.38
InChI Key: SFCRDGQJDJBRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring fused with a 4-methoxyphenyl group at position 5 and a 4-fluorophenylthio-acetamide moiety at position 2.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c1-23-13-6-2-11(3-7-13)16-20-21-17(24-16)19-15(22)10-25-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCRDGQJDJBRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorophenyl group: This can be achieved through nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the methoxyphenyl group: This step often involves the use of methoxybenzyl halides in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, bases, and nucleophiles in appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry due to its potential as an anticancer agent. Research indicates that oxadiazole derivatives often exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have demonstrated growth inhibition percentages exceeding 70% against multiple cancer types, suggesting that this compound may possess comparable efficacy .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LinesGrowth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

Antifungal Properties

Compounds containing oxadiazole moieties are frequently studied for their antifungal properties. Similar derivatives have been documented to inhibit fungal growth effectively, making this compound a candidate for further investigation in antifungal drug development.

Agrochemical Applications

The thioether and oxadiazole functionalities suggest potential applications in agrochemicals as pest control agents. Compounds with similar structural features have been explored for their ability to disrupt pest physiology, indicating that this compound could be effective against agricultural pests .

Biological Interaction Studies

Research into the biological interactions of this compound is essential for understanding its mechanism of action. Interaction studies involving similar compounds have focused on their ability to bind to specific enzymes or receptors, which may elucidate the pharmacodynamics of the target compound .

Case Study 1: Anticancer Efficacy

A study conducted on related oxadiazole derivatives revealed that modifications to the phenyl groups significantly impacted anticancer activity. The findings suggested that introducing electron-withdrawing groups could enhance cytotoxicity against tumor cells. This insight may guide future modifications of 2-((4-fluorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide to optimize its therapeutic profile .

Case Study 2: Agrochemical Potential

In a comparative study of thioether-containing compounds, researchers found that certain derivatives exhibited potent insecticidal activity against common agricultural pests. The structural similarities with the target compound indicate a promising avenue for developing effective agrochemical formulations .

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The compound is compared with structurally and functionally related 1,3,4-oxadiazole derivatives, focusing on substituents, physicochemical properties, synthesis routes, and biological activities.

Structural and Physicochemical Comparisons
Compound Name Substituents (Oxadiazole Position 2/5) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Fluorophenylthio, 4-methoxyphenyl Not reported ~375.41 (calculated) Oxadiazole, thioether, amide
2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide Phthalazinone, sulfamoylphenyl >300 ~507.52 Oxadiazole, sulfonamide, amide
N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide 4-Chlorophenyl, phthalazinone 206–208 ~456.89 Oxadiazole, chloro, amide
N-(4-Methoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 4-Methoxyphenyl, pyridinyl Not reported 342.37 Oxadiazole, methoxy, amide
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 5-Bromobenzofuran, 4-fluorophenyl Not reported ~447.25 Oxadiazole, benzofuran, amide
N-(2,4-Dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide Piperidinyl-sulfonyl, 2,4-dimethylphenyl 142–144 516.63 Oxadiazole, sulfonyl, amide

Key Observations :

  • The 4-methoxyphenyl group may stabilize π-π stacking interactions, similar to phthalazinone-containing derivatives () .
  • Thermal Stability: High melting points (>300°C in compounds) correlate with rigid phthalazinone cores, whereas the target compound’s flexible thioether linkage may lower its melting point .

Key Findings :

  • Its methoxyphenyl group aligns with LOX inhibitors (), which are relevant in cancer and inflammation .
  • Toxicity : N-Substituted oxadiazoles () generally exhibit low hemolytic activity, except derivatives with bulky substituents (e.g., 6g, 6j), indicating the target compound may have a favorable safety profile .

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel synthetic derivative that combines a thioether moiety with an oxadiazole scaffold. This combination has garnered attention due to the potential biological activities associated with both structural components. The biological activity of this compound can be explored through its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A 4-fluorophenyl group attached via a sulfur atom.
  • An oxadiazole ring which is known for its diverse biological activities.
  • A methoxyphenyl substituent that enhances the compound's lipophilicity and potentially its biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thioether functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains, including E. coli and S. aureus. The presence of the methoxy group at position 4 of the phenyl ring is particularly noted for enhancing antimicrobial activity due to its electron-donating effects, which stabilize the molecular structure and improve interaction with microbial targets .

Anticancer Activity

1,3,4-Oxadiazole derivatives are recognized for their anticancer potential. The target compound's oxadiazole moiety has been associated with inhibition of key enzymes involved in cancer cell proliferation, such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II

Studies have demonstrated that modifications on the oxadiazole ring can significantly impact cytotoxicity against various cancer cell lines. For example, compounds with similar structures have exhibited IC50 values in the low micromolar range against cancer cells, indicating strong anticancer activity .

Anti-inflammatory Activity

The incorporation of a thioether group has been linked to anti-inflammatory properties in related compounds. The ability of such compounds to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases. The exact mechanism often involves modulation of signaling pathways like NF-kB and MAPK .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight several important factors:

  • Electron-donating groups (like methoxy) at specific positions significantly enhance biological activity.
  • The presence of a fluorine atom increases lipophilicity and may improve membrane permeability.
  • The combination of thioether and oxadiazole structures often leads to synergistic effects in biological activity.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with higher electron density on the aromatic ring exhibited lower MIC values.
  • Cytotoxicity Assessment :
    • In vitro assays conducted on cancer cell lines (e.g., MCF-7 for breast cancer) showed that compounds similar to the target compound displayed IC50 values less than 10 µM, indicating significant cytotoxicity.
  • Inflammation Model :
    • In vivo studies using animal models demonstrated that thioether-containing compounds reduced inflammation markers in induced arthritis models, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing 2-((4-fluorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide?

The compound is typically synthesized via a multi-step approach:

  • Step 1: Formation of the 1,3,4-oxadiazole ring by cyclization of a thiosemicarbazide intermediate under reflux with sulfuric acid or via ultrasound-assisted methods to enhance yield .
  • Step 2: Thioetherification by reacting the oxadiazole-thiol with a chloroacetamide derivative (e.g., 2-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide) in acetone or DMF, using potassium carbonate as a base .
  • Purification: Recrystallization from ethanol or dioxane is commonly employed to isolate the final product, with yields ranging from 54% to 79% depending on substituents and reaction conditions .

Q. How is the structural integrity of this compound verified experimentally?

Key analytical methods include:

  • IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1678 cm⁻¹, N-H stretch at ~3250 cm⁻¹) .
  • ¹H/¹³C NMR: Identifies aromatic protons (δ 6.8–8.2 ppm for fluorophenyl/methoxyphenyl groups) and acetamide protons (δ 2.1–2.3 ppm for CH₃) .
  • Melting Point Analysis: Used to assess purity, with reported values varying between 206–300°C depending on substituents and crystal packing .

Q. What preliminary biological activities have been reported for structurally analogous acetamide-oxadiazole hybrids?

Analogous compounds exhibit:

  • Antiproliferative Activity: IC₅₀ values in the micromolar range against cancer cell lines (e.g., MCF-7, HepG2) via inhibition of VEGFR-2 or BRAF kinase .
  • Antioxidant Potential: DPPH radical scavenging with EC₅₀ values comparable to ascorbic acid in derivatives bearing electron-donating groups (e.g., methoxy) .
  • Enzyme Inhibition: Lipoxygenase (LOX) and acetylcholinesterase (AChE) inhibition, linked to anti-inflammatory and neuroprotective effects .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioetherification step in synthesis?

Critical factors include:

  • Solvent Choice: Acetone improves reaction homogeneity compared to DMF, reducing side reactions .
  • Catalysis: Ultrasound irradiation enhances reaction rates and yields (e.g., 72% vs. 55% under conventional heating) .
  • Stoichiometry: A 1:1 molar ratio of oxadiazole-thiol to chloroacetamide minimizes unreacted starting material .

Q. What computational strategies are used to predict the biological targets of this compound?

Advanced workflows involve:

  • Molecular Docking: Prioritizes targets (e.g., VEGFR-2, COX-2) by evaluating binding affinities to active sites. DockScore metrics correlate with experimental IC₅₀ values .
  • DFT Calculations: Predicts reactive sites via HOMO-LUMO analysis (e.g., electron-rich oxadiazole and thioether regions) .
  • ADMET Prediction: Tools like SwissADME assess drug-likeness, highlighting moderate bioavailability and CNS permeability limitations due to high molecular weight (>400 g/mol) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Case studies of analogs reveal:

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance antiproliferative activity but reduce solubility .
  • Methoxy Substitution: Improves antioxidant capacity via radical stabilization, with EC₅₀ values decreasing by 30% compared to unsubstituted analogs .
  • Heterocycle Replacement: Replacing oxadiazole with thiadiazole reduces LOX inhibition by 50%, underscoring the oxadiazole’s role in substrate recognition .

Q. How should researchers address discrepancies in reported melting points or spectral data for similar compounds?

Strategies include:

  • Crystallization Solvent Screening: Ethanol vs. dioxane can alter crystal morphology and melting points by 10–20°C .
  • Dynamic NMR Studies: Resolve rotational isomers (e.g., restricted rotation in acetamide groups) causing split peaks in ¹H NMR .
  • Batch Reproducibility Checks: Trace moisture or residual solvents (e.g., acetone) may depress melting points; use TGA-DSC to confirm purity .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating antiproliferative activity?

Standard protocols include:

  • MTT Assay: Measures cell viability after 48–72 h exposure, with GI₅₀ values calculated using nonlinear regression .
  • Cell Cycle Analysis: Flow cytometry with PI staining identifies G1/S or G2/M arrest .
  • Western Blotting: Validates target modulation (e.g., downregulation of BRAF or cyclin D1) .

Q. How can SAR studies be designed to balance potency and physicochemical properties?

Prioritize:

  • Library Design: Focus on substituents at the 4-fluorophenyl and 4-methoxyphenyl positions to modulate logP (aim for 2–5) .
  • Parallel Synthesis: Use automated platforms to generate 10–20 analogs with systematic variation in R-groups .
  • In Silico Filters: Exclude compounds with >5 hydrogen bond acceptors or molecular weight >500 g/mol early in the pipeline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.